molecular formula C15H21FN2O B4284287 N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide

N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide

Cat. No. B4284287
M. Wt: 264.34 g/mol
InChI Key: DTSHIKVFHYOZIK-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide, also known as FMPD, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. FMPD is a piperidine derivative that has been synthesized and studied for its potential as a therapeutic agent for various medical conditions.

Mechanism of Action

The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide is not fully understood, but it is believed to act on the opioid system in the brain. It has been shown to bind to the mu-opioid receptor, which is involved in pain perception and reward pathways in the brain.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide has been shown to produce analgesic effects in animal models, reducing pain sensitivity. It has also been shown to reduce drug-seeking behavior in animals, suggesting it may have potential as a treatment for addiction. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide is its potential as a therapeutic agent for pain management and addiction treatment. It is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide. Future studies could focus on optimizing the synthesis method to improve yield and purity, as well as investigating the potential side effects of N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide. Additionally, studies could explore the potential use of N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide in combination with other drugs for enhanced therapeutic effects.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-3,5-dimethyl-1-piperidinecarboxamide has been studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic properties, making it a potential candidate for pain management. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3,5-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-10-6-11(2)9-18(8-10)15(19)17-13-5-4-12(3)14(16)7-13/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSHIKVFHYOZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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